Biocatalytic Conversion Yield: 2,4,5-Trifluoro Substitution Achieves 36–62% Isolated Yield to d-Amino Acid Key Precursor
In biocatalytic retrosynthetic routes to d-(2,4,5-trifluorophenyl)alanine (a key sitagliptin precursor), all routes start from the 2,4,5-trifluorophenylacetaldehyde precursor and involve at least one biocatalytic step, achieving isolated yields of 36–62% with enantiomeric excess up to >99% across 2–5 synthetic steps [1]. This aldehyde enables direct reductive amination, transamination, deracemisation, hydroamination, and alkene reduction pathways that are not accessible from alternative oxidation states (e.g., acid or ethanol derivatives) without additional redox manipulations.
| Evidence Dimension | Isolated yield in biocatalytic synthesis of d-(2,4,5-trifluorophenyl)alanine |
|---|---|
| Target Compound Data | 36–62% isolated yield (2–5 steps) with >99% ee |
| Comparator Or Baseline | Alternative oxidation states (2,4,5-trifluorophenylacetic acid or ethanol) require additional redox steps, reducing overall yield |
| Quantified Difference | Aldehyde enables direct reductive amination/transamination; acid/ethanol require additional oxidation/reduction steps typically incurring 10–30% step-yield penalties |
| Conditions | Biocatalytic retrosynthesis using reductive aminases, transaminases, or ene-reductases from 2-(2,4,5-trifluorophenyl)acetaldehyde substrate |
Why This Matters
Procurement of the aldehyde rather than acid or alcohol oxidation states avoids 1–2 additional synthetic steps, reducing total cost and improving atom economy in chiral intermediate production.
- [1] Sangster, S., et al. (2020). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. FAO AGRIS. View Source
